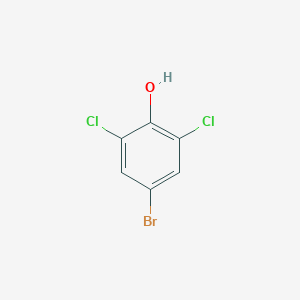

4-Bromo-2,6-dichlorophenol

Description

Contextualization of Halogenated Phenols in Environmental and Biomedical Science

Halogenated phenols are a broad class of chemical compounds that have garnered significant attention in both environmental and biomedical sciences. Their widespread use as pesticides, herbicides, fungicides, and wood preservatives has led to their distribution in various environmental matrices. scirp.org These compounds, including chlorinated and brominated phenols, are often characterized by their persistence in the environment and potential for bioaccumulation. scirp.orgosti.gov

From a biomedical perspective, halogenated phenols are of interest for several reasons. Some have been investigated for their antimicrobial properties and are used in textiles intended for biomedical applications. ichem.mdichem.md Structurally, certain halogenated phenolic compounds resemble thyroid hormones, leading to research into their potential as endocrine disruptors. nih.govacs.org The study of these compounds is crucial for understanding their toxicological effects on both wildlife and humans. nih.govacs.org For instance, research has shown that hydroxylated metabolites of persistent organic pollutants (POPs) like PCBs and PBDEs, which are halogenated phenols, can be found in blood and tissues, raising concerns about their health risks. nih.govacs.orgresearchgate.net

Rationale for Dedicated Academic Inquiry into 4-Bromo-2,6-dichlorophenol

The specific compound, this compound, serves as a pertinent subject for dedicated academic inquiry due to its distinct characteristics and applications. It is recognized as a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. ketonepharma.com For example, it is a precursor for producing certain insecticidal and acaricidal active substances. google.com

Furthermore, this compound is a known metabolite of the organophosphorus pesticide profenofos (B124560). researchgate.netsigmaaldrich.com Studying this metabolite is essential for biomonitoring human exposure to this pesticide. Its detection can serve as a specific and sensitive biomarker of exposure. researchgate.net The compound's presence in environmental samples also necessitates research into its environmental fate and potential toxicological impacts.

Scope and Research Objectives of the Comprehensive Outline

The objective of this article is to provide a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, and its role in academic research. This includes its application as a research chemical and its significance in environmental and biomedical studies. The content will adhere strictly to the outlined sections, presenting detailed, scientifically accurate information based on existing research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3BrCl2O | nih.govuni.lu |

| Molecular Weight | 241.89 g/mol | nih.govsynquestlabs.com |

| Appearance | White to slightly pink crystals | |

| Melting Point | 64-66.5 °C | chemicalbook.com |

| Boiling Point | 247 °C | |

| Solubility | Insoluble in water; Soluble in alcohol and ether | |

| CAS Number | 3217-15-0 | nih.govsigmaaldrich.com |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination and chlorination of a phenol (B47542) precursor. One documented approach starts with o-chlorophenol, which is dissolved in a solvent like carbon tetrachloride. Bromine is then added, followed by a reaction period. Subsequent steps involve the removal of hydrobromic acid and the solvent, followed by distillation under reduced pressure to isolate the product.

Another described synthesis route involves the bromination of 2,5-dichlorophenol (B122974) in a solvent such as chlorobenzene (B131634), with a catalyst like triethylamine (B128534) hydrochloride. google.com The reaction is typically carried out at a controlled temperature, and after the addition of bromine is complete, the solvent is removed to yield the product. google.com

Applications in Academic Research

In academic research, this compound is utilized in several capacities:

Reference Standard: It is used as a standard or reference compound in analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the detection and quantification of halogenated phenols.

Intermediate in Synthesis: Due to its reactive nature, it serves as a building block for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and agrochemicals. ketonepharma.com

Environmental and Toxicological Studies: Researchers use this compound to investigate the environmental impact and toxicity of halogenated phenols. This includes studying its effects on aquatic organisms and its role as a marker for pollution. scbt.com

Biocatalysis Research: Studies have explored the use of enzymes to degrade toxic halogenated phenols. For instance, the flavin-dependent monooxygenase, HadA, can catalyze the dehalogenation of such compounds. nih.govresearchgate.net While not specifically mentioning this compound, this line of research is relevant to the broader class of compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGURSDWHGSLAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185952 | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-15-0 | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMO-2,6-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2,6 Dichlorophenol

Established Synthetic Pathways for 4-Bromo-2,6-dichlorophenol and its Isomers

The primary route for synthesizing this compound and its isomers involves the electrophilic halogenation of phenolic substrates. This classical approach relies on the introduction of halogen atoms onto the aromatic ring, driven by the electron-donating nature of the hydroxyl group.

Electrophilic Halogenation of Phenolic Substrates

Phenols are highly reactive towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. thieme-connect.desavemyexams.com The synthesis of this compound can be achieved through the controlled bromination and chlorination of appropriate phenolic precursors.

A variety of reagents are employed for the bromination and chlorination of phenols. Molecular bromine (Br₂) and N-bromosuccinimide (NBS) are common brominating agents. beilstein-journals.org The reaction conditions, such as solvent and temperature, play a crucial role in determining the product distribution. For instance, the bromination of phenols with bromine is often conducted in solvents like chloroform (B151607) or acetic acid. thieme-connect.de Similarly, chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS). savemyexams.comnsf.gov

One specific synthesis of this compound involves the bromination and chlorination of o-chlorophenol. In this process, o-chlorophenol is dissolved in carbon tetrachloride, and bromine is added while maintaining the temperature below 30°C. The reaction mixture is stirred to facilitate the reaction, followed by the removal of hydrobromic acid and the solvent.

The table below summarizes common halogenating agents for phenols.

| Halogenating Agent | Halogen | Typical Reaction Conditions |

| Molecular Bromine (Br₂) | Bromine | Chloroform, Acetic Acid, Room Temperature thieme-connect.desavemyexams.com |

| N-Bromosuccinimide (NBS) | Bromine | Often used with a strong acid promoter thieme-connect.de |

| Molecular Chlorine (Cl₂) | Chlorine | Can be bubbled through the reaction mixture |

| N-Chlorosuccinimide (NCS) | Chlorine | Used with a catalyst like Iron(III) chloride core.ac.ukacs.org |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorine | Used with catalysts like aluminum chloride cardiff.ac.uk |

Lewis acid catalysts are frequently used to enhance the rate and selectivity of electrophilic halogenation.

Iron(III) Chloride (FeCl₃) and Aluminum Chloride (AlCl₃): These catalysts function by polarizing the halogen-halogen bond, making the halogen more electrophilic and thus more reactive towards the electron-rich phenol (B47542) ring. reddit.com For instance, Iron(III) chloride can activate N-chlorosuccinimide for the chlorination of activated arenes like phenols. core.ac.ukacs.org Similarly, aluminum chloride is used in conjunction with reagents like sulfuryl chloride for the chlorination of phenols. cardiff.ac.uk The use of AlCl₃ with [bis(trifluoroacetoxy)iodo]benzene (B57053) has been reported for the ortho-chlorination of phenols. researchgate.net

Triethylamine (B128534) Hydrochloride: This catalyst has been shown to direct the regioselectivity of bromination. In the synthesis of 4-bromo-2-chlorophenol (B165030) from 2-chlorophenol (B165306), triethylamine hydrochloride suppresses the formation of the undesired 2,6-dibromo isomer. The catalyst polarizes the bromine molecule, favoring substitution at the para position. A process for producing 4-bromo-2,5-dichlorophenol (B52177) from 2,5-dichlorophenol (B122974) utilizes triethylamine hydrochloride to prevent the formation of the 6-bromo isomer, resulting in a high-purity product. google.com This catalytic system is effective in an inert solvent like chlorobenzene (B131634), leading to high yields of the desired product. google.com

The following table details the role of these catalysts in phenol halogenation.

| Catalyst | Role | Example Reaction |

| Iron(III) Chloride (FeCl₃) | Lewis acid, activates halogenating agent | Chlorination of phenols with NCS core.ac.ukacs.org |

| Aluminum Chloride (AlCl₃) | Lewis acid, activates halogenating agent | Chlorination of phenols with SO₂Cl₂ cardiff.ac.uk |

| Triethylamine Hydrochloride | Directs regioselectivity, polarizes bromine | Bromination of 2-chlorophenol to 4-bromo-2-chlorophenol google.com |

Bromination and Chlorination Reagents and Reaction Conditions

Regioselectivity Control and Isomer Formation in Halogenation Processes

Controlling the position of halogenation (regioselectivity) is a significant challenge in the synthesis of substituted phenols. The inherent reactivity of the phenol ring often leads to a mixture of ortho and para isomers. nsf.gov

Several strategies have been developed to influence regioselectivity. The choice of catalyst is a key factor. For example, certain thiourea (B124793) catalysts can be used with N-chlorosuccinimide to favor either ortho or para chlorination of phenols. scientificupdate.com The use of a Lewis basic selenoether catalyst has been reported to achieve high ortho-selectivity in the chlorination of phenols. nsf.govacs.org

Furthermore, temperature-dependent regioselective halogenation of phenols has been achieved using Lewis base adducts in water, offering a greener approach. rsc.org In some cases, protecting groups can be used to block certain positions on the phenol ring, directing halogenation to the desired site. For example, o-bromophenol can be prepared by first protecting the para position through sulphonation. pw.live

Emerging and Advanced Synthetic Approaches

In addition to traditional methods, new strategies are being developed for the synthesis of halogenated phenols, with a focus on milder and more sustainable conditions.

Photoinduced Catalytic Halogenation Strategies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, including the halogenation of phenols. beilstein-journals.org This method offers a mild and efficient alternative to traditional approaches.

In one such strategy, bromine is generated in situ from the oxidation of bromide ions (Br⁻) by a photoredox catalyst, such as Ru(bpy)₃²⁺, which is excited by visible light. beilstein-journals.org This method has been successfully applied to the bromination of a variety of phenols with high yields and regioselectivity. beilstein-journals.org The reactions are typically carried out at room temperature under blue LED irradiation. beilstein-journals.org Similarly, visible light-induced catalytic systems have been developed for the chlorination of phenols. nih.govrsc.org For instance, a system using CuCl₂ as a catalyst and hydrochloric acid as the chlorine source under white LED irradiation has been used for the dichlorination of phenolic esters. nih.gov

The general procedure for photocatalytic bromination of phenols involves irradiating a mixture of the phenol, a bromine source like CBr₄, and a photocatalyst such as Ru(bpy)₃Cl₂ in a suitable solvent with blue LEDs. beilstein-journals.org This approach is tolerant of various functional groups on the phenol ring. beilstein-journals.org

Enzyme-Catalyzed Derivatization and Copolymerization Reactions

The use of enzymes in the derivatization and polymerization of halogenated phenols offers a green and highly selective alternative to traditional chemical methods. Laccases and phenol oxidases, in particular, have been shown to catalyze the oxidative coupling of phenolic compounds.

Research has demonstrated that a laccase isolated from the fungus Rhizoctonia praticola can effectively catalyze the cross-coupling of different halogenated phenols. acs.org In a notable example, when 2,4-dichlorophenol (B122985) and the closely related 4-bromo-2-chlorophenol were incubated with this enzyme, a "hybrid" dimer was formed alongside the homo-dimers of each respective phenol. acs.org Mass spectrometry confirmed the formation of this cross-coupled product, which was tentatively identified as 3,3',5'-trichloro-5-bromo-2,2'-diphenol. acs.org

The same fungal enzyme, a phenol oxidase, was also found to polymerize various phenolic compounds, including 4-bromo-2-chlorophenol. asm.org Mass spectrometric analysis of the reaction product of 4-bromo-2-chlorophenol indicated the formation of a dimeric derivative with a molecular weight (M+) of 410. asm.org These enzymatic reactions proceed via the formation of phenolate (B1203915) radicals, which then couple to yield dimerized and polymerized products. asm.org Such enzyme-mediated reactions highlight a pathway for creating novel, complex molecules from precursors like this compound under mild, aqueous conditions.

| Enzyme Source | Substrate(s) | Reaction Type | Product(s) | Reference |

| Rhizoctonia praticola (Laccase) | 2,4-Dichlorophenol & 4-Bromo-2-chlorophenol | Cross-Coupling | 3,3',5'-Trichloro-5-bromo-2,2'-diphenol | acs.org |

| Rhizoctonia praticola (Phenol Oxidase) | 4-Bromo-2-chlorophenol | Dimerization | Dimeric derivative (M+ = 410) | asm.org |

Transformations and Derivatization Chemistry of this compound

The chemical reactivity of this compound is dictated by the interplay of its hydroxyl group and the three halogen substituents on the aromatic ring. These features allow for a range of transformations, including the synthesis of new halogenated derivatives and the interconversion of functional groups.

Synthesis of Novel Halogenated Phenolic Derivatives

The synthesis of novel halogenated phenols often involves electrophilic aromatic substitution on a phenol precursor. The regioselectivity of these reactions is a key challenge. For instance, the iodination of 2,6-dichlorophenol (B41786), a compound structurally similar to this compound, can be achieved with high selectivity. Using a system of molecular iodine and aqueous hydrogen peroxide, 2,6-dichlorophenol was converted to 2,6-dichloro-4-iodophenol (B1308735) in a 95% yield. scielo.br This method demonstrates a straightforward and efficient pathway for introducing a different halogen at the para-position of a 2,6-dihalophenol. scielo.br

Similarly, the synthesis of other brominated dichlorophenols, such as 4-bromo-3,5-dichlorophenol (B174001), has been optimized. This involves the catalytic bromination of 3,5-dichlorophenol (B58162) using tertiary amine salts like triethylamine hydrochloride in chlorobenzene at low temperatures (5–20°C). This process achieves near-quantitative conversion with high regioselectivity for the para-position. These methodologies suggest that this compound itself could potentially undergo further halogenation, such as iodination or fluorination, to create more complex polyhalogenated aromatic compounds.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Dichlorophenol | Iodine (I₂), Hydrogen Peroxide (H₂O₂) in Water | 2,6-Dichloro-4-iodophenol | 95% | scielo.br |

| 3,5-Dichlorophenol | Bromine (Br₂), Triethylamine HCl in Chlorobenzene | 4-Bromo-3,5-dichlorophenol | >90% |

Investigation of Functional Group Interconversions on the Phenolic Ring

The functional groups on the this compound ring can be chemically altered to produce a variety of derivatives. An important example of such interconversion is the introduction of carbon-based functional groups. A Sonogashira coupling protocol has been successfully applied to 4-bromo-2,6-difluorophenol, a structural analog of the title compound. This reaction involves the palladium-catalyzed coupling of the brominated phenol with trimethylsilylacetylene, which introduces an ethynyl (B1212043) group at the para-position, yielding 4-ethynyl-2,6-difluorophenol. This transformation is valuable for creating intermediates used in click chemistry.

| Starting Material | Reagents/Catalyst | Reaction Type | Product | Reference |

| 4-Bromo-2,6-difluorophenol | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling | 4-Ethynyl-2,6-difluorophenol | |

| 4-Bromo-3,5-dichlorophenol | Potassium Permanganate (B83412) (KMnO₄) | Oxidation | 3,5-Dichloro-1,2-benzoquinone | |

| 4-Bromo-3,5-dichlorophenol | Hydrogen (H₂), Palladium (Pd) | Reduction (De-bromination) | 3,5-Dichlorophenol |

Applications of 4 Bromo 2,6 Dichlorophenol in Specialized Chemical Synthesis

Utility as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients

4-Bromo-2,6-dichlorophenol serves as a crucial building block in the creation of complex organic molecules, including active pharmaceutical ingredients (APIs). guidechem.com Its utility stems from the specific arrangement of its halogen substituents, which allows for controlled chemical modifications.

The chemical structure of this compound, featuring a bromine atom and two chlorine atoms attached to a phenol (B47542) ring, lends itself to participation in electrophilic aromatic substitution reactions. shutterstock.com The bromine atom, in particular, can be selectively targeted and replaced in palladium-catalyzed coupling reactions, enabling the extension and modification of the molecular structure. This makes it a versatile precursor for synthesizing more complex molecules. smolecule.com

The halogen atoms on the phenolic ring can undergo substitution by other functional groups, a common strategy in the synthesis of pharmaceutical compounds. This reactivity allows for the introduction of various functionalities to build the desired molecular architecture of an API. The selective nature of these reactions is crucial for achieving high yields of the target molecule. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3BrCl2O | synquestlabs.comnih.gov |

| Molecular Weight | 241.89 g/mol | synquestlabs.comnih.gov |

| CAS Number | 3217-15-0 | synquestlabs.comthermofisher.com |

| Appearance | White to Almost white powder to crystal | guidechem.comtcichemicals.com |

The unique substitution pattern of this compound makes it an important starting material for the synthesis of various biologically active molecules and their analogs. smolecule.com Its halogenated structure can be a key feature for interaction with biological targets, such as enzymes.

Research has demonstrated the use of similar halogenated phenols as intermediates in the synthesis of compounds with potential therapeutic applications. The ability to modify the phenolic ring through substitution reactions allows chemists to create libraries of related compounds, or analogs, for structure-activity relationship (SAR) studies. These studies are fundamental in drug discovery for optimizing the potency and selectivity of a potential drug candidate. The presence of both bromine and fluorine in similar aniline (B41778) derivatives has been shown to enhance their utility in biological applications. smolecule.com

Precursor Role in Aromatic Substitution Reactions

Integration into Agrochemical and Dye Synthesis Research

This compound is a recognized precursor in the synthesis of agrochemicals and dyes. guidechem.com In the agricultural sector, it serves as an intermediate in the production of pesticides, including insecticides and herbicides. chemimpex.com The development of effective crop protection agents is a continuous area of research, and compounds like this compound provide a chemical scaffold that can be elaborated to create new active ingredients.

Similarly, in the dye industry, this compound can be used as a starting material for producing various colorants. guidechem.comchemimpex.com The specific chromophoric and auxochromic groups necessary for a dye's color and fastness can be introduced through reactions involving the functional groups of this compound.

Exploration in Material Science for Functional Polymer Development

The application of this compound extends into the field of material science, where it is explored for the development of functional polymers. chemimpex.com Halogenated compounds are known to impart specific properties to polymers, such as enhanced thermal stability and flame retardancy.

The incorporation of this phenol into polymer structures can lead to materials with improved resistance to degradation. chemimpex.com Furthermore, research into molecularly imprinted polymers (MIPs) has utilized similar bromo-substituted aromatic compounds as templates to create materials with selective recognition capabilities. For instance, MIPs have been synthesized to target 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), highlighting the potential of bromo-aromatic structures in creating tailored materials for specific detection and analysis applications.

Environmental Occurrence, Fate, and Ecotoxicological Implications of 4 Bromo 2,6 Dichlorophenol

Environmental Presence and Formation Pathways

The detection of 4-bromo-2,6-dichlorophenol in various environmental matrices is a result of specific chemical processes and its role as a transformation product.

This compound has been identified as a disinfection byproduct (DBP) that can form during the chlorination of drinking water. Disinfection is a critical step in water treatment to eliminate harmful pathogens. However, disinfectants like chlorine can react with naturally occurring organic matter and bromide present in the source water to form a variety of DBPs. nih.govcsic.es The formation of brominated DBPs, such as this compound, is particularly noted when the source water contains bromide ions.

Recent studies have confirmed the presence of 2,6-dichloro-4-bromophenol in drinking water produced from sources like Taihu Lake, where it was identified as one of several new brominated and chlorinated DBPs. researchgate.net The formation of such halogenated phenols is a significant concern in water quality management. researchgate.net

Table 1: Formation Context of this compound as a DBP

| Factor | Role in Formation | Citation |

|---|---|---|

| Disinfectant | Chlorine is a common disinfectant used in water treatment. | nih.gov |

| Precursors | Natural organic matter (NOM) and bromide ions in source water react with chlorine. | nih.govcsic.es |

| Formation | Identified as a DBP, specifically 2,6-dichloro-4-bromophenol, in chlorinated drinking water. | researchgate.net |

Beyond its formation in water treatment facilities, this compound has been detected in various environmental compartments. While specific data on its concentration in soil is limited in the provided search results, the presence of related chlorophenols in freshwater and marine environments is well-documented. waterquality.gov.auresearchgate.net For instance, various dichlorophenols (DCPs) have been detected in both water and sediment. researchgate.netwho.int The detection of these compounds underscores the importance of monitoring for halogenated phenols in environmental quality assessments. Analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for their quantification in environmental matrices.

This compound can also originate from the breakdown of more complex halogenated substances, such as brominated flame retardants (BFRs). researchgate.net BFRs are a diverse group of chemicals added to various products to reduce their flammability. miljodirektoratet.no Several classes of BFRs, including polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), are known environmental contaminants. nih.gov The metabolism and degradation of these larger molecules can lead to the formation of smaller, more mobile phenolic compounds. researchgate.netnih.gov For example, bromophenols are known to be degradation products of certain BFRs and can also be formed during chlorination processes in water treatment. researchgate.net

Detection in Environmental Samples (e.g., Water, Soil)

Environmental Persistence and Transport Mechanisms

The environmental fate of this compound is largely determined by its resistance to degradation and its potential to accumulate in living organisms.

The structure of this compound suggests a potential for bioaccumulation. Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed by catabolism and excretion. The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (LogP), is a key factor in its tendency to bioaccumulate. While the specific bioaccumulation factor for this compound was not provided, related compounds like tri- and tetra-chlorophenols have been identified as having a marginal potential to bioaccumulate in aquatic organisms. waterquality.gov.au Research indicates that other halogenated phenols can accumulate in aquatic life, which could lead to disruptions within ecosystems. Given the widespread use and environmental presence of related brominated compounds from flame retardants, there is a valid concern about the bioaccumulation of their persistent metabolites. miljodirektoratet.no

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-4-bromophenol |

| 2,4-dichlorophenol (B122985) |

| 2,4,6-trichlorophenol (B30397) |

| 2,3,4,6-tetrachlorophenol |

| 2-chlorophenol (B165306) |

| 3-chlorophenol |

| 4-chlorophenol |

| 2,3-dichlorophenol |

| 2,5-dichlorophenol (B122974) |

| 2,6-dichlorophenol (B41786) |

| 3,4-dichlorophenol |

| 3,5-dichlorophenol (B58162) |

| 2,4-dibromophenol (B41371) |

| 2,6-dibromophenol |

| 2,4,6-tribromophenol (B41969) |

| 4-bromo-2,6-di-tert-butylphenol |

| 3,6-dibromocarbazole |

| 2,6-di-tert-butylphenol |

| 4-chlorophenol |

| Phenol (B47542) |

| 2,4,5-trichlorophenol |

| 2,3,4,5-tetrachlorophenol |

| 2,3,5,6-tetrachlorophenol |

| Pentachlorophenol (B1679276) |

| Polybrominated biphenyls |

| Polybrominated diphenyl ethers |

| Tetrabromobisphenol A |

| Hexabromocyclododecane |

| bis(2,4,6-tribromophenoxy)ethane |

| tris(2,3-dibromopropyl)phosphate |

| 2,4,6-tribromophenyl allyl ether |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate |

| Decabromodiphenylethane |

| Pentabromophenol |

| Tetrabromobisphenol |

| 2-Bromo-4,6-dichlorophenol |

| 4-Bromo-2-chlorophenol (B165030) |

| 2-Bromo-6-chlorophenol |

| 2,4-Dibromo-6-chlorophenol |

| 4-Bromo-2,3,6-trichlorophenol |

| 4-Bromo-2-chloroanisole |

| 2,6-dichloro-4-nitrophenol |

| 3-bromo-5-chloro-4-hydroxy-benzaldehyde |

| 3,5-dichlorosalicylic acid |

| 2,3,5,6-tetrachloro-1,4-benzoquinone |

| 3,3-dibromopropenoic acid |

| 3,3-dibromo-4-oxopentanoic acid |

| 3-bromo-3-chloro-4-oxopentanoic acid |

| Iodoacetic acid |

| Bromoacetic acid |

| Chloroacetic acid |

| 4-bromo-2,5-dichlorophenol (B52177) |

| tetrabromobisphenol A diglycidyl ether,2,2',6,6'- |

| cyclododecane,1,2,5,6,9,10-hexabromo- |

| pentabromobenzyl acrylate |

| hexabromobenzene |

| pentabromotoluene |

| pentabromoethylbenzene |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether |

| Bis(2-ethylhexyl)tetrabromo-phthalate |

| 2-bromobutanoyl bromide |

| 6-bromo isomer |

| triethylamine (B128534) hydrochloride |

| 2-Bromo-4-chlorophenol (B154644) |

| Chloroacetic acid |

| 2,6-Dibromo-4-nitrophenol |

| 2-chlorophenol |

Resistance to Degradation in Various Environmental Compartments

Degradation and Remediation Strategies

The persistence of halogenated phenols such as this compound in the environment necessitates the development of effective degradation and remediation technologies. Research has explored both biological and chemical methods to break down this compound, aiming to mineralize it into less harmful substances. These strategies primarily include microbial biodegradation and advanced oxidation processes (AOPs).

Microbial Biodegradation Pathways and Enzyme Systems

Biodegradation is considered an eco-friendly and cost-effective method for eliminating organic pollutants. researchgate.net Various microorganisms have demonstrated the ability to degrade chlorinated and brominated phenols by using them as a source of carbon and energy. researchgate.net

The breakdown of complex halogenated phenols is often achieved by specific microbial strains or synergistic microbial consortia. While direct studies on this compound are limited, research on analogous compounds provides significant insights.

Bacteria: Bacterial strains are well-documented for their ability to degrade chlorophenols. For instance, species from the genera Bacillus, Cupriavidus, Burkholderia, and Sphingomonas have shown significant degradative capabilities. researchgate.netacs.orgresearchgate.netnih.gov Cupriavidus sp. strain CNP-8 can degrade 2,6-dibromo-4-nitrophenol, a similarly structured compound, utilizing it as the sole source of carbon and nitrogen. researchgate.net The bacterium Burkholderia cepacia AC1100 is known to metabolize chlorophenols. nih.gov Strains of Bacillus subtilis have been shown to degrade the pesticide profenofos (B124560), which results in the formation of 4-bromo-2-chlorophenol, a related compound. acs.org Microbial consortia, such as those found in river sediment, can also effectively dechlorinate complex phenols like 2,4,6-trichlorophenol (TCP) and pentachlorophenol (PCP), with eubacteria identified as the primary degraders. tandfonline.com

Fungi: Fungi are also capable of degrading halogenated organic compounds. mdpi.com They are often more tolerant to high concentrations of pollutants compared to bacteria. mdpi.com Fungi such as Aspergillus awamori and Cladosporium sp. have been identified in the degradation of 2,4-dichlorophenol (2,4-DCP), suggesting their potential for degrading other halogenated phenols. mdpi.com The initial transformation in fungi often involves enzymes from the cytochrome P450 family. mdpi.com

Table 1: Microorganisms Involved in the Degradation of Halogenated Phenols

| Microorganism Type | Genus/Species | Degraded Compound Example | Key Findings |

|---|---|---|---|

| Bacteria | Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol | Utilizes the compound as a sole carbon and nitrogen source; involves monooxygenase and dioxygenase enzymes. researchgate.net |

| Bacteria | Burkholderia cepacia AC1100 | 2,6-dichlorophenol | Possesses chlorophenol-4-monooxygenase for hydroxylation and dehalogenation. nih.gov |

| Bacteria | Bacillus subtilis | Profenofos (leading to 4-bromo-2-chlorophenol) | Effectively degrades the parent compound in various matrices including soil and liquid culture. acs.org |

| Fungi | Aspergillus awamori, Cladosporium sp. | 2,4-dichlorophenol | Capable of transforming 2,4-DCP, likely via cytochrome P450 enzymes. mdpi.com |

| Microbial Consortia | River Sediment (Eubacteria) | 2,4,6-trichlorophenol, Pentachlorophenol | Anaerobic dechlorination is enhanced by adaptation to simpler dichlorophenols. tandfonline.com |

The microbial degradation of halogenated phenols is initiated by specific enzymes that catalyze the initial steps of the breakdown pathway, which typically involve hydroxylation, dehalogenation, and ring cleavage.

Monooxygenases and Hydroxylases: The initial attack on the aromatic ring is often catalyzed by monooxygenases. For example, chlorophenol-4-monooxygenase in Burkholderia cepacia AC1100 facilitates the para-hydroxylation of chlorophenols like 2,6-dichlorophenol. nih.gov Similarly, a two-component monooxygenase, HnpAB, is involved in the initial degradation of halogenated nitrophenols in Cupriavidus sp. researchgate.net This enzymatic step is crucial as it destabilizes the aromatic ring and often removes a halogen substituent.

Dioxygenases: Following initial hydroxylation, dioxygenase enzymes are responsible for cleaving the aromatic ring. This is a critical step in the mineralization of the compound. For instance, HnpC, a 6-bromohydroxyquinol 1,2-dioxygenase, is proposed to catalyze the ring-cleavage of the di-halogenated intermediate during the degradation of 2,6-dibromo-4-nitrophenol. researchgate.net Catechol dioxygenases are also key enzymes that lead to ring cleavage, a vital process for the assimilation of the xenobiotic compound by the microorganism. mdpi.com Degradation can proceed via ortho or meta-cleavage pathways, leading to intermediates that can enter central metabolic cycles like the TCA cycle. researchgate.net

The efficiency of microbial degradation is not constant and is influenced by a variety of biotic and abiotic factors.

Substrate Structure: The number and position of halogen substituents on the phenol ring significantly affect biodegradability. frontiersin.org Generally, as the number of chlorine or bromine atoms increases, the compound's toxicity rises, and its degradability decreases. frontiersin.org

Microbial Diversity and Acclimation: The presence of a diverse microbial community with the necessary enzymatic machinery is fundamental. Acclimatization, or the adaptation of microbial populations to the pollutant, can significantly enhance degradation rates. For example, river sediment adapted to dichlorophenols showed higher dechlorination rates for more complex compounds like TCP and PCP. tandfonline.com

Environmental Conditions: Physical and chemical parameters of the environment play a critical role.

pH: The optimal pH for the degradation of dichlorophenols has been reported to be in the neutral to slightly alkaline range (pH 7.0-8.0). tandfonline.comthescipub.com

Temperature: Temperature affects microbial activity and enzyme kinetics, with optimal degradation of dichlorophenols often observed around 30-40°C. tandfonline.comthescipub.com

Concentration: The initial concentration of the pollutant can be a limiting factor. While higher concentrations may be needed to induce enzyme production, very high levels can be toxic and inhibitory to the microorganisms. thescipub.comosti.gov

Nutrients and Co-substrates: The presence of additional carbon sources (co-substrates) like lactate (B86563) or acetate (B1210297) can sometimes enhance the degradation of the target pollutant. tandfonline.com Conversely, the presence of certain ions like nitrate (B79036) can be inhibitory. tandfonline.com

Enzymatic Mechanisms (e.g., Peroxidases, Phenol Hydroxylase, Dioxygenases)

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants. kirj.eeacs.org These processes are often faster and more effective than biodegradation for highly halogenated compounds.

Photo-induced degradation is a prominent AOP that uses light energy, often in combination with a photocatalyst, to break down pollutants.

UV Irradiation: Direct exposure to ultraviolet (UV) radiation can lead to the photodecomposition of chlorophenols. inchem.org This process, known as photolysis, involves the absorption of UV light by the molecule, leading to the cleavage of carbon-halogen or other bonds. However, direct photolysis alone is often slow and incomplete. For 2,6-dichlorophenol, only 14% degradation was observed after 30 minutes of UV irradiation without a catalyst. scirp.org

TiO₂ Photocatalysis: The efficiency of photo-degradation can be dramatically increased by using a semiconductor photocatalyst, with titanium dioxide (TiO₂) being the most widely used due to its high efficiency, low cost, and non-toxicity. scirp.orgsci-hub.se When TiO₂ is irradiated with UV light of sufficient energy, it generates an electron-hole pair. The hole can react with water to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide array of organic compounds into simpler molecules like CO₂, water, and inorganic halides. scirp.org

The photocatalytic degradation of dichlorophenols using TiO₂ has been shown to be effective. For 2,6-DCP, degradation of 52% was achieved in 30 minutes in the presence of UV and TiO₂. scirp.org The degradation rate is influenced by factors such as catalyst dose, pH, and the initial concentration of the substrate. scirp.org Studies on various bromophenols and chlorophenols have found that the degradation rate using a cobalt-doped TiO₂ catalyst is faster for bromophenols than for chlorophenols, which is attributed to the lower bond energy of the carbon-bromine bond compared to the carbon-chlorine bond. researchgate.net The degradation generally follows pseudo-first-order kinetics. scirp.orgresearchgate.net

Table 2: Efficiency of Photo-induced Degradation of Dichlorophenols

| Compound | Method | Catalyst | Conditions | Degradation Efficiency | Kinetic Model |

|---|---|---|---|---|---|

| 2,6-Dichlorophenol | UV only (Photolysis) | None | 30 min irradiation | 14% scirp.org | N/A |

| 2,6-Dichlorophenol | UV + TiO₂ | TiO₂ (PC-105) | 30 min irradiation, 1.25 g/L catalyst, pH 4 | 52% scirp.org | Pseudo-first order scirp.org |

| 2,4-Dichlorophenol | UV + TiO₂ | Ni/TiO₂ | 360 min irradiation, 100 mg/L catalyst | 90.3% mdpi.com | Pseudo-first order mdpi.com |

| Various Bromophenols (BPs) & Chlorophenols (CPs) | Photocatalysis | Cobalt-doped TiO₂ | N/A | Degradation rate of BPs > CPs researchgate.net | Pseudo-first order researchgate.net |

Reaction with Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The degradation of halogenated phenols, such as this compound, in the environment can be significantly influenced by reactions with highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). While specific kinetic data for the reaction between this compound and hydroxyl radicals is not extensively documented in publicly available literature, the reaction pathway can be inferred from studies on structurally similar compounds. For aromatic molecules, the rate constants for reactions with •OH radicals are typically high, falling within the range of 2×10⁹ to 1×10¹⁰ M⁻¹s⁻¹ researchgate.net.

Advanced Oxidation Processes (AOPs), which generate hydroxyl radicals, are employed for the degradation of recalcitrant organic pollutants like halophenols nih.govmdpi-res.com. The primary mechanism for the degradation of chlorophenols by hydroxyl radicals is the addition of the radical to the aromatic ring bohrium.com. This initial attack disrupts the aromatic system and initiates a series of reactions that can lead to the cleavage of the benzene (B151609) ring and, ultimately, mineralization.

However, the degradation process is not always complete. Studies on the closely related compound 4-bromo-2-chlorophenol (BCP) using a sulfate (B86663) radical-based AOP, which also involves ROS, revealed that the compound was transformed into other halogenated intermediates rather than being completely mineralized to carbon dioxide and water scbt.com. High degradation rates of the parent compound were observed, but the total organic carbon (TOC) removal was inhibited, indicating the formation of persistent byproducts scbt.com. This suggests that the reaction of this compound with hydroxyl radicals likely leads to the formation of various transformation products, which may themselves be of environmental concern. The presence of multiple halogen substituents (bromine and chlorine) complicates the degradation pathway, and the complete dechlorination and debromination of the molecule represent a significant challenge for oxidation processes scbt.com.

Ecotoxicological Impact Assessments

The presence of this compound in the environment is of concern due to its potential toxicity to living organisms. Halogenated phenols as a class are recognized for their ecotoxicological effects, acting as pollutants in both aquatic and terrestrial systems scbt.com.

This compound is considered to be toxic to aquatic organisms, a characteristic common to many halogenated phenols researchgate.net. While extensive species-specific toxicity data for this particular compound is limited, its potential impact can be estimated by examining data from structurally similar chemicals. The toxicity of phenols generally increases with the degree of halogenation researchgate.net.

For instance, research on various brominated and chlorinated phenols demonstrates their toxicity to a range of aquatic life, including algae, crustaceans, and fish. Studies on wastewater-derived disinfection byproducts have shown that 2,4,6-trihalophenols exhibit half-lethal concentration (LC50) values for the rare minnow (Gobiocypris rarus) in the 1 to 10 mg/L range, which is classified as toxic fishersci.ca. For many of these compounds, crustaceans and fish have been found to be more sensitive than algae fishersci.ca.

The table below presents acute toxicity data for several related halophenols, providing a comparative context for the potential ecotoxicity of this compound.

Given its structure, featuring both chlorine and bromine atoms, this compound is expected to exhibit toxicity levels within the ranges observed for di- and tri-halogenated phenols, posing a significant risk to aquatic ecosystems.

The long-term environmental impact of this compound is linked to its persistence, potential for bioaccumulation, and the formation of hazardous transformation products. Halophenols are known to be important compounds with high toxicity and environmental persistence scbt.com. Based on its chemical structure—a halogenated aromatic ring—it is expected to be resistant to natural degradation processes.

A significant long-term risk arises from its incomplete degradation. As seen with the related compound 4-bromo-2-chlorophenol, treatment via advanced oxidation processes may not lead to complete mineralization, resulting instead in the formation of other toxic halogenated byproducts scbt.com. Similarly, the phototransformation of halophenolic compounds in aquatic environments can yield a complex mixture of products, some of which may be more toxic than the parent compound nih.gov. This transformation into other persistent and toxic substances constitutes a significant long-term adverse effect on environmental systems.

The potential for bioaccumulation is another concern. The octanol-water partition coefficient (LogP) is an indicator of a substance's tendency to accumulate in the fatty tissues of organisms. The computed XLogP3 value for this compound is 3.8, suggesting a moderate potential for bioaccumulation inchem.org. This is consistent with findings for other organohalogen compounds, which show a tendency to persist and accumulate in biota acs.org. The anaerobic biotransformation of other complex halogenated phenols, like TCBPA, can result in the accumulation of persistent dichlorinated isomers, further highlighting the potential for long-lasting environmental contamination from such compounds and their derivatives. Therefore, the release of this compound into the environment may lead to its persistence and accumulation in the food chain, posing a long-term risk to wildlife and ecosystem health researchgate.net.

Advanced Toxicological Research and Mechanisms of Action of 4 Bromo 2,6 Dichlorophenol

In Vitro and In Vivo Toxicological Screening and Characterization

Toxicological screening of 4-Bromo-2,6-dichlorophenol has established its classification as a hazardous substance. According to aggregated GHS data from notifications to the ECHA C&L Inventory, the compound is identified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation. nih.gov

In a broader context of similar compounds, studies on phenols indicate that their toxicity can manifest through various mechanisms, including polar narcosis, respiratory uncoupling, and electrophilic reactivity. biochempress.com The specific toxicity of halogenated phenols is often compared to understand structure-activity relationships. For instance, in studies on the freshwater bacterium Vibrio qinghaiensis sp.-Q67, the acute toxicity of various brominated and chlorinated phenols was evaluated, providing a framework for ranking their relative potency. researchgate.net While direct in vivo LD50 data for this compound is not detailed in the provided context, the toxicity of related dichlorophenols is known to be more potent than that of phenol (B47542) itself, potentially eliciting convulsions. scbt.com

| Hazard Classification | Description | Source |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | nih.gov |

| Skin Irritation (Category 2) | Causes skin irritation. | nih.gov |

| Eye Irritation (Category 2) | Causes serious eye irritation. | nih.gov |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | nih.gov |

Cellular and Molecular Mechanisms of Toxicity

The toxicity of this compound at the cellular level is multifaceted, involving direct interactions with cellular machinery, induction of stress responses, and disruption of critical biological signaling.

Interaction with Cellular Components and Signaling Pathways

The mechanism of action for halogenated phenols like this compound involves direct interaction with biological molecules. Its halogenated structure facilitates penetration of cell membranes, allowing it to interfere with intracellular components. This can lead to the disruption of cellular processes by affecting membrane integrity and enzyme activity. Research on a range of halophenolic disinfection byproducts has revealed that their toxic effects can be regulated by critical signaling pathways, such as the MAPK signaling pathway, which plays a vital role in the biological response to these chemicals. researchgate.net

Induction of Oxidative Stress and Associated Cellular Damage

A key mechanism of toxicity for many phenolic compounds is the induction of oxidative stress. Studies on various halophenolic byproducts demonstrate their capacity to significantly increase the levels of reactive oxygen species (ROS) in cells. researchgate.net The excessive production of ROS is closely linked to oxidative damage to cellular components, including lipids and DNA. researchgate.netmdpi.com This can lead to measurable increases in markers of DNA damage, such as 8-hydroxydeoxyguanosine (8-OHdG). researchgate.net While not all halophenols induce ROS to the same extent, the general trend points towards oxidative stress as a significant pathway for cellular damage. researchgate.net Antioxidant systems in cells, mediated by molecules like nuclear factor erythroid 2-related factor 2 (Nrf2), are a primary defense against such oxidative insults. mdpi.com

Endocrine Disrupting Potentials and Receptor Binding Affinity (e.g., Thyroid Receptor Beta)

This compound has been identified as a potential endocrine-disrupting chemical. iehconsulting.co.uk The endocrine-disrupting potential of chlorophenols often correlates with the number and position of chlorine atoms on the phenol ring. nih.gov Research into various chlorophenols has shown that certain compounds can exhibit agonistic or antagonistic activities towards hormone receptors. For example, pentachlorophenol (B1679276) has been shown to possess estrogen receptor alpha (ERα) agonistic activity and, notably, thyroid hormone receptor beta (TRβ) antagonistic activity. nih.gov This suggests that highly halogenated phenols, including this compound, may have the potential to interfere with thyroid hormone signaling. In silico studies have been employed to predict the binding affinity of various environmental contaminants, including chlorophenols, to a range of nuclear receptors associated with endocrine disruption. acs.org

Neurological and Reproductive System Effects

While specific studies focusing solely on the neurological and reproductive effects of this compound are limited, the broader class of chlorophenols has been associated with such toxicities. Animal studies involving oral exposure to compounds like 2,4-dichlorophenol (B122985) have shown adverse effects on the male reproductive system, including increases in abnormal sperm and decreases in sperm motility. nih.gov Genotoxicity studies of 2,4-dichlorophenol in mice have also indicated its potential to induce chromosome aberrations in germ cells and sperm head abnormalities. researchgate.net Furthermore, clinical signs of neurotoxicity, such as lethargy and convulsions, have been observed in animals orally exposed to chlorophenols. nih.gov

Enzyme Inhibition and Modulation of Metabolic Processes

This compound and its structural isomers can interact with and inhibit the activity of various enzymes. The halogen atoms on the phenolic ring can form strong interactions with the active sites of enzymes, leading to the inhibition or modification of their activity. This compound has been used as a chemical intermediate in the synthesis of molecules designed as specific enzyme inhibitors. nih.gov

The metabolism of related compounds provides insight into how this compound may be processed in biological systems. For instance, the organophosphate pesticide profenofos (B124560) is metabolized into 4-bromo-2-chlorophenol (B165030), a structurally similar metabolite. nih.gov This metabolic detoxification is carried out by specific cytochrome P450 (CYP) enzymes, with studies identifying CYPs 3A4, 2B6, and 2C19 as the most active in this conversion. nih.gov This highlights the role of the P450 enzyme system in the metabolic processing of such halogenated phenols.

| Mechanism of Action | Key Findings | Source |

|---|---|---|

| Interaction with Cellular Components | Halogenated structure allows penetration of cell membranes, disrupting integrity and interfering with intracellular targets. | |

| Induction of Oxidative Stress | Similar halophenols significantly increase reactive oxygen species (ROS) and markers of DNA damage (8-OHdG). | researchgate.net |

| Endocrine Disruption | Identified as a potential endocrine disruptor. Related compounds show antagonistic activity towards thyroid hormone receptor beta (TRβ). | iehconsulting.co.uknih.gov |

| Neurological & Reproductive Effects | Related chlorophenols cause neurotoxicity and reproductive harm (e.g., abnormal sperm, chromosome aberrations) in animal models. | nih.govresearchgate.net |

| Enzyme Inhibition & Metabolism | Inhibits enzyme activity through interaction with active sites. Related compounds are metabolized by cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2C19). | nih.gov |

Comparative Toxicological Profiles with Monohalogenated and Dihalogentated Phenols

The toxicological profile of this compound is often contextualized by comparing it with other halogenated phenols. The type, number, and position of halogen substituents on the phenol ring significantly influence the compound's chemical properties and, consequently, its toxicity. Research indicates that increasing the substitution of chlorine on the phenol ring appears to increase its toxicity. scbt.com Dichlorophenols, for instance, may be more potent than phenol in eliciting certain toxic effects. scbt.com

A comparative study on the developmental toxicity of various halogenated disinfection byproducts in the marine polychaete Platynereis dumerilii established a clear toxicity hierarchy. nih.gov Although this compound was not explicitly tested, the study provides valuable insights into the relative toxicities of structurally similar monohalogenated and dihalogenated phenols. For example, the developmental toxicity of 4-bromo-2-chlorophenol was found to be greater than or equal to that of 4-bromophenol, which in turn was more toxic than 2,4-dibromophenol (B41371). nih.gov The study also showed that 2,4-dichlorophenol and 2,6-dichlorophenol (B41786) were lower in the toxicity ranking compared to their brominated and mixed halogenated counterparts. nih.gov

The acute toxicity of a wide range of halogenated phenols to the protozoan Tetrahymena pyriformis has been quantified, providing a basis for comparison. The toxicity is expressed as pIC50, where a higher value indicates greater toxicity. These studies demonstrate distinct toxicity profiles based on the specific halogen and its position.

Interactive Data Table: Comparative Acute Toxicity of Halogenated Phenols to Tetrahymena pyriformis

The following table presents the observed acute toxicity (pIC50 in µM) of various monohalogenated and dihalogenated phenols.

| Compound Name | IUPAC Name | Type | pIC50 (µM) |

| 4-Fluorophenol | 4-fluorophenol | Monohalogenated | 0.017 |

| 2-Chlorophenol (B165306) | 2-chlorophenol | Monohalogenated | 0.183 |

| 2-Bromophenol | 2-bromophenol | Monohalogenated | 0.330 |

| 4-Chlorophenol | 4-chlorophenol | Monohalogenated | 0.545 |

| 3-Bromophenol | 3-bromophenol | Monohalogenated | 1.145 |

| 2,6-Dichlorophenol | 2,6-dichlorophenol | Dihalogenated | 1.272 |

| 2,3-Dichlorophenol | 2,3-dichlorophenol | Dihalogenated | 1.276 |

| 2,4-Dibromophenol | 2,4-dibromophenol | Dihalogenated | 1.398 |

Data sourced from a 3D-QSAR study on halogenated phenols. researchgate.netscholarsresearchlibrary.com

Further research comparing bromophenols and chlorophenols has shown that their acute toxicities can be comparable. nih.gov For instance, the toxicities of 2,4-dichlorophenol and 2,4,6-trichlorophenol (B30397) to the alga Scenedesmus obliquus were found to be in a similar range to those of 2,4-dibromophenol and 2,4,6-tribromophenol (B41969) to Scenedesmus quadricauda. nih.gov Generally, the toxic potential of halophenols is influenced by the halogen present, with bromine often being more potent than chlorine. researchgate.net

The position of the halogen atoms also plays a critical role. In studies on the developmental toxicity to Platynereis dumerilii, 4-bromo-2-chlorophenol was found to be more toxic than 2-bromo-4-chlorophenol (B154644). nih.gov This highlights that even with the same halogen atoms, different positional arrangements can lead to different toxicological outcomes.

Analytical Methodologies for Detection and Quantification of 4 Bromo 2,6 Dichlorophenol

Chromatographic Techniques for Trace Analysis

Chromatography, a powerful separation science, is central to the analysis of 4-Bromo-2,6-dichlorophenol. Both gas and liquid chromatography are employed, each offering distinct advantages.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. Underivatized phenols can be analyzed by GC, often using a Flame Ionization Detector (FID). epa.govsettek.com The FID is a robust and widely used detector, but its sensitivity for halogenated compounds can be limited. epa.govitesm.mx

For enhanced sensitivity, an Electron Capture Detector (ECD) is often preferred. epa.govsettek.com The ECD is highly sensitive to electrophilic compounds, such as those containing halogens. However, analysis of phenols by GC-ECD typically requires a derivatization step to improve their volatility and chromatographic behavior. epa.govsettek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique that combines the separation capabilities of GC with the identification power of mass spectrometry. researchgate.netbohrium.com This combination allows for both the quantification and the structural confirmation of this compound, even in complex mixtures. researchgate.netbohrium.com The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the analyte, leading to a high degree of confidence in its identification.

In some methods, GC-MS is used following a derivatization step, such as in-situ acetylation or silylation, to improve the chromatographic properties of the phenolic compounds. oup.comrsc.org The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity, allowing for the detection of trace levels of the target compound. researchgate.net

| Technique | Detector | Derivatization | Key Advantages | Reference |

|---|---|---|---|---|

| GC | FID | Optional | Robust, widely available. | epa.govsettek.com |

| GC | ECD | Often Required (e.g., PFBBr) | High sensitivity for halogenated compounds. | epa.govsettek.com |

| GC-MS | MS | Optional (e.g., acetylation, silylation) | High specificity, structural confirmation, good sensitivity. | researchgate.netbohrium.comrsc.org |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of this compound and other phenolic compounds. mdpi.com A significant advantage of HPLC is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com HPLC systems are commonly equipped with a Diode Array Detector (DAD) or a UV detector for quantification. mdpi.comnsf.gov

For even greater sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). shimadzu.com This technique provides excellent specificity and allows for very low detection limits, making it ideal for trace analysis in complex environmental samples. shimadzu.com LC-MS/MS is particularly useful for analyzing polar and thermally labile compounds that are not well-suited for GC analysis.

| Technique | Detector | Derivatization | Key Advantages | Reference |

|---|---|---|---|---|

| HPLC | DAD/UV | Not typically required | No derivatization needed, suitable for less volatile compounds. | mdpi.comnsf.gov |

| LC-MS/MS | MS/MS | Not typically required | High sensitivity and specificity, no derivatization. | shimadzu.com |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical step in the analytical workflow, aimed at extracting and concentrating the analyte from the sample matrix while removing potential interferences. For this compound, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). oup.comresearchgate.net SPE, using sorbents like polystyrene-divinylbenzene, has been shown to be effective for enriching chlorophenols from water samples. researchgate.net

Derivatization is often employed, particularly for GC analysis, to improve the volatility and thermal stability of phenolic compounds, and to enhance detector response. epa.govsettek.com Common derivatization strategies include:

Acetylation: Using acetic anhydride (B1165640) to form acetate (B1210297) esters. researchgate.netoup.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) ethers. rsc.org

Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) to form PFB ethers, which is particularly effective for analysis by GC-ECD. epa.govsettek.comitesm.mx

Methylation: Using diazomethane (B1218177) to form anisoles, although this reagent is hazardous and requires experienced handling. epa.govsettek.com

Method Validation, Quality Control, and Interference Mitigation in Environmental Matrices

To ensure the reliability of analytical data, methods for the detection and quantification of this compound must be rigorously validated. Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). cabidigitallibrary.orgasianpubs.org

Quality control (QC) measures are implemented throughout the analytical process to monitor method performance. This includes the analysis of method blanks, spiked samples, and certified reference materials. The use of surrogate standards, such as 2,4-dibromophenol (B41371), added to samples before extraction, helps to correct for losses during sample preparation and analysis. epa.govsettek.com Internal standards are also used to improve the precision of quantification. epa.govsettek.com

Environmental matrices, such as soil and water, can contain a multitude of compounds that may interfere with the analysis of this compound. Matrix effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. Strategies to mitigate interferences include:

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding on 4-Bromo-2,6-dichlorophenol

This compound is a halogenated phenol (B47542), a class of compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that is also substituted with halogen atoms. Its chemical structure consists of a phenol ring with a bromine atom at the fourth position and chlorine atoms at the second and sixth positions. This substitution pattern imparts specific chemical and physical properties to the molecule.

The compound is recognized primarily as a key intermediate in organic synthesis. pyglifesciences.com It serves as a building block in the manufacturing of various industrial chemicals and has applications in pharmaceutical synthesis for the creation of more complex molecules. pyglifesciences.com

One documented synthesis route involves the bromination and chlorination of o-chlorophenol. In this process, o-chlorophenol is dissolved in carbon tetrachloride, and bromine is added while maintaining a controlled temperature. The reaction proceeds to yield 4-bromo-2-chlorophenol (B165030) as an intermediate, which can be further chlorinated.

From an environmental and biological perspective, this compound is understood to be a transformation product. It is a known metabolite of the organophosphorus pesticide profenofos (B124560). sigmaaldrich.comresearchgate.netchemsrc.com Studies have shown that profenofos can be degraded through hydrolysis and photolysis, leading to the cleavage of its phosphorothioate (B77711) ester bond and the formation of 4-bromo-2-chlorophenol. researchgate.net Research into advanced oxidation processes (AOPs) has explored the degradation of this compound. For instance, treatment with a Cobalt/Peroxymonosulfate (Co/PMS) system can degrade 4-bromo-2-chlorophenol; however, this process can result in the formation of other halogenated intermediates rather than complete mineralization. bohrium.com

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₃BrCl₂O | nih.gov |

| Molar Mass | 241.89 g/mol | nih.gov |

| Appearance | White to slightly pink crystals/powder | tcichemicals.com |

| Melting Point | 64-66.5 °C | chemicalbook.com |

| Boiling Point | 247-258 °C | epa.gov |

| Solubility | Insoluble in water; easily soluble in alcohol and ether | |

Identification of Key Knowledge Gaps and Unanswered Research Questions

Despite the foundational knowledge about this compound, significant gaps persist in the scientific literature.

Comprehensive Environmental Fate and Ecotoxicology: While its presence as a pesticide metabolite and potential water contaminant is established, detailed information on its environmental lifecycle is lacking. researchgate.netbohrium.com Many safety data sheets for related compounds show "no data available" for crucial ecotoxicological endpoints such as long-term effects on aquatic organisms, bioaccumulation potential, and persistence. ossila.comcpachem.com The complete degradation pathway in various environmental matrices like soil and sediment remains largely uncharted.

Detailed Metabolic and Toxicological Mechanisms: It is known to be a metabolite of profenofos, but its own subsequent metabolic fate within different organisms is not well-documented. sigmaaldrich.comresearchgate.net The precise molecular mechanisms underlying its toxicity are not fully elucidated. General statements about the toxicity of dichlorophenols or halogenated phenols exist, but specific, in-depth studies on this compound are scarce. scbt.com

Formation as a Disinfection Byproduct (DBP): While related halophenols like 2-bromo-4-chlorophenol (B154644) have been identified as DBPs in drinking water, the specific conditions and precursors leading to the formation of this compound during water disinfection processes are not thoroughly understood. researchgate.net

Full Range of Synthetic Applications: The compound is broadly termed an "organic synthesis intermediate," but a comprehensive map of its potential as a precursor for novel, high-value molecules in fields like materials science or advanced pharmaceuticals is not available. pyglifesciences.com

Proposed Future Research Avenues and Collaborative Opportunities

Addressing the identified knowledge gaps requires a multi-faceted research approach, presenting numerous opportunities for future investigation and collaboration.

Proposed Research Avenues:

Environmental Lifecycle Assessment: Conduct comprehensive studies to map the persistence, degradation, and mobility of this compound in soil, water, and air. This includes identifying its terminal degradation products under various environmental conditions (aerobic, anaerobic, photolytic).

Ecotoxicological Profiling: Perform long-term toxicity studies on a diverse range of representative environmental organisms (e.g., algae, invertebrates, fish) to establish chronic toxicity levels and assess its potential for bioaccumulation and biomagnification in food webs.

Mechanistic Toxicology: Investigate the specific molecular pathways affected by the compound. Research could focus on its interaction with key enzyme systems, potential for endocrine disruption, and genotoxicity to clarify its risk profile. bohrium.com

Advanced Remediation Technologies: Develop and optimize sustainable and efficient technologies for its removal from contaminated water and soil. Research should focus on methods that achieve complete mineralization, avoiding the generation of equally or more toxic transformation products. bohrium.com

Exploratory Synthesis: Investigate its use as a scaffold for synthesizing novel compounds with potential applications in pharmaceuticals, agrochemicals, or as functional materials like dyes or polymers. ketonepharma.com

Collaborative Opportunities:

Academia-Industry Partnerships: Collaborations between university research groups and chemical or pharmaceutical industries could accelerate the exploration of new synthetic applications for the compound, translating fundamental research into practical uses.

Interdisciplinary Research Consortia: Forming consortia of environmental chemists, toxicologists, microbiologists, and chemical engineers would be highly effective. Such teams could tackle the compound's lifecycle from all angles—from its formation and environmental fate to its toxicological impact and the development of effective remediation strategies.

International Environmental Monitoring Networks: Establishing a collaborative network for monitoring its presence in environmental samples across different geographical regions could provide a global picture of its distribution and persistence, particularly in areas with heavy use of the parent pesticide, profenofos.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2,6-dichlorophenol in laboratory settings?

- Methodological Answer : Two primary routes are documented:

- Zinc Reduction : Reduction of this compound using zinc powder in 10% sodium hydroxide at 100°C for 1 hour (76% yield) .

- Suzuki Cross-Coupling : Palladium-catalyzed coupling (PdCl₂(dppf)·CH₂Cl₂) with boronic esters in DMF at 70°C under argon, followed by citric acid extraction and silica gel chromatography .

- Key Considerations : Solvent choice (e.g., ethanol or ether for solubility) and catalyst loading impact yield.

Q. How can the purity of this compound be assessed using chromatographic techniques?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column with methanol/water (70:30 v/v) mobile phase; UV detection at 254 nm. Recovery rates of 80–97% have been reported for halogenated phenols in environmental matrices .

- GC-MS : EPA Method 8151M with surrogate recovery validation (target: 70–130%). Note that low recovery (e.g., 51%) may indicate matrix interference .

Q. What are the key solubility characteristics of this compound relevant to experimental design?

- Methodological Answer :

- Highly soluble in ethanol and diethyl ether; sparingly soluble in cold petroleum ether; insoluble in water.

- Practical Implication : Use ethanol for dissolution in biological assays or ether for extraction. Aqueous systems require polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalyst Optimization : PdCl₂(dppf)·CH₂Cl₂ at 0.1 equivalents achieves efficient coupling. Higher equivalents risk side reactions.

- Temperature : 70°C balances reaction rate and decomposition.

- Solvent : DMF enhances solubility but may require post-reaction citric acid neutralization to isolate products .

Q. What in vitro models are suitable for studying the nephrotoxic potential of this compound metabolites?

- Methodological Answer :

- Fischer 344 Rat Kidney Cells (IRCC) : Used to study 4-amino-2,6-dichlorophenol (a putative metabolite). Toxicity is time-dependent (peak at 120 min) and mitigated by ascorbic acid or AT-125 .

- Metabolite Identification : Use LC-MS/MS to track hydroxylation and dehalogenation products in hepatic microsomes.

Q. What analytical challenges arise when quantifying this compound in environmental matrices with high organic content?

- Methodological Answer :

- Matrix Effects : High organic content (e.g., soil) reduces surrogate recovery (e.g., 51% vs. 70–130% target).

- Mitigation : Use EPA 3510M (sonication extraction) with internal standards (e.g., deuterated analogs) and matrix-matched calibration .

Q. How does photodegradation in marine environments affect the persistence and transformation pathways of this compound?

- Methodological Answer :

- Pathway : Sequential bromine-chlorine exchange under UV light, forming intermediates like 2,4-dibromo-6-chlorophenol and 2,4,6-trichlorophenol .

- Analytical Tracking : Monitor degradation kinetics via GC-MS with SIM mode (m/z 242 for parent compound, m/z 196 for trichlorophenol) .

Q. Can QSAR models accurately predict the aquatic toxicity of this compound based on electronic-structure parameters?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations